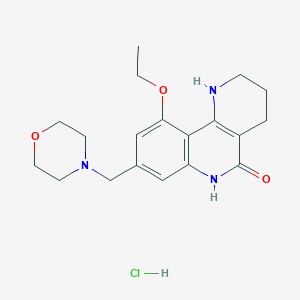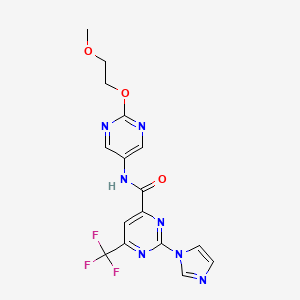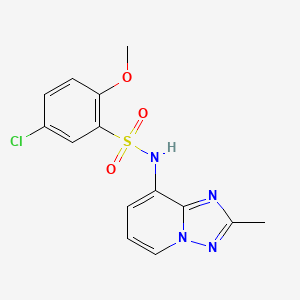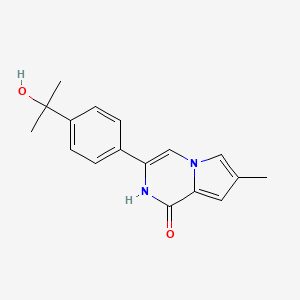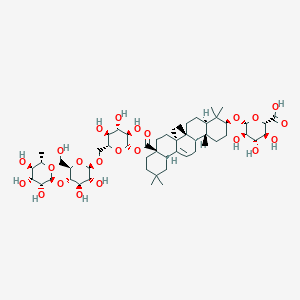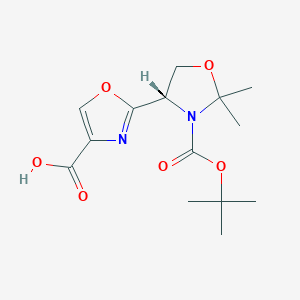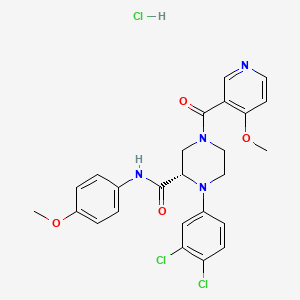
Fitc-ova (323-339)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FITC-OVA (323-339) is a fluorescently labeled peptide derived from the ovalbumin protein, specifically from the sequence 323-339. This peptide is conjugated with fluorescein isothiocyanate (FITC), which allows it to be used in various fluorescence-based assays. The sequence of FITC-OVA (323-339) is ISQAVHAAHAEINEAGR, and it is known for its role in immunological research, particularly in studying T-cell activation and major histocompatibility complex (MHC) class II binding .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of FITC-OVA (323-339) involves the synthesis of the peptide sequence ISQAVHAAHAEINEAGR followed by conjugation with fluorescein isothiocyanate. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide synthesis is complete, the peptide is cleaved from the resin and deprotected.
The conjugation with FITC is performed by reacting the free amine groups of the peptide with fluorescein isothiocyanate under basic conditions. The reaction is typically carried out in a buffer solution at a pH of around 8.5 to 9.0 .
Industrial Production Methods
Industrial production of FITC-OVA (323-339) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions
FITC-OVA (323-339) primarily undergoes conjugation reactions due to the presence of reactive amine groups in the peptide sequence. The most common reaction is the conjugation with fluorescein isothiocyanate to form the fluorescently labeled peptide.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Conjugation Reagents: Fluorescein isothiocyanate (FITC)
Buffer Solutions: pH 8.5 to 9.0 for FITC conjugation .Major Products
The major product of these reactions is the FITC-labeled peptide FITC-OVA (323-339), which is used in various fluorescence-based assays .
Aplicaciones Científicas De Investigación
FITC-OVA (323-339) has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and MHC class II binding. .
Vaccine Development: It is used in the development and testing of vaccines, particularly in understanding the immune response to specific antigens.
Drug Delivery: It is used to investigate the delivery and targeting of peptide-based drugs.
Mecanismo De Acción
FITC-OVA (323-339) exerts its effects by binding to MHC class II molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to T-cell activation and an immune response. The fluorescein label allows for the tracking and visualization of the peptide in various assays, providing insights into the molecular pathways involved in antigen processing and presentation .
Comparación Con Compuestos Similares
Similar Compounds
OVA 257-264: Another peptide derived from ovalbumin, but it is an MHC class I epitope and is used to study CD8+ T-cell responses.
EndoFit™ Ovalbumin: A high-quality ovalbumin protein used for in vivo studies.
Uniqueness
FITC-OVA (323-339) is unique due to its specific sequence and fluorescent labeling, which makes it particularly useful for fluorescence-based assays. Its ability to bind MHC class II molecules and activate CD4+ T cells distinguishes it from other peptides that may target different MHC classes or lack fluorescent labeling .
Propiedades
Fórmula molecular |
C101H142N28O31S |
|---|---|
Peso molecular |
2276.4 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1 |
Clave InChI |
ROUPDCKTPNOIHB-BWDNWUFESA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
SMILES canónico |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


